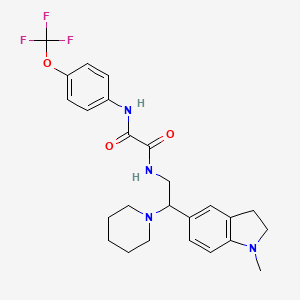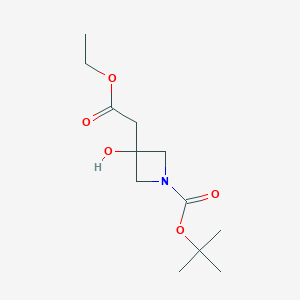
tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” is a compound that has a similar structure . It’s a solid substance with a molecular weight of 272.34 .
Synthesis Analysis
A related compound, “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate”, has been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” is represented by the InChI code: 1S/C13H24N2O4/c1-5-18-11(16)8-10-9-15(7-6-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 .
Physical And Chemical Properties Analysis
The compound “tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” is a solid and should be stored in a dark place, sealed in dry conditions, at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized extensively, laying foundational work for exploring its utility in medicinal chemistry and materials science. For instance, the synthesis and characterization of related derivatives have been reported, where compounds have been synthesized, and their structures confirmed via X-ray diffraction analysis. These studies provide insight into the molecular architecture and potential reactivity of such compounds, serving as a basis for further functional exploration (Kulkarni et al., 2016).
Biological Evaluation
The biological evaluation of tert-butyl derivatives has been a focal point of research, exploring their antibacterial and antifungal activities. Such studies aim to identify potential therapeutic applications of these compounds. The moderate activity observed against various microorganisms suggests avenues for further optimization and development of new antimicrobial agents (Kulkarni et al., 2016).
Medicinal Chemistry Applications
Research into the medicinal chemistry applications of tert-butyl derivatives has led to the synthesis of compounds showing potential as anticancer agents. The design and synthesis of novel cytotoxic analogs, for instance, highlight the compound's role in the development of new therapeutic agents targeting cancer cells. These studies demonstrate the compound's utility as a building block in the synthesis of molecules with significant biological activities (Ali et al., 1995).
Structural Studies
Crystal and molecular structure analyses offer deep insights into the compound's physical and chemical properties, guiding the synthesis of more complex molecules. For instance, structural studies have been conducted to understand the molecular configuration and intermolecular interactions of tert-butyl derivatives, which are critical for their reactivity and potential applications in synthesis and drug design (Mamat et al., 2012).
Antibacterial and Antibiofilm Activity
Further extending its potential medical applications, some tert-butyl derivatives have been identified to exhibit not only antibacterial properties but also the ability to eradicate biofilms. This dual functionality highlights the compound's relevance in addressing complex bacterial infections and resistance, providing a pathway for the development of new antibiotics (Kotb et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-9(14)6-12(16)7-13(8-12)10(15)18-11(2,3)4/h16H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKBYAYNLABWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

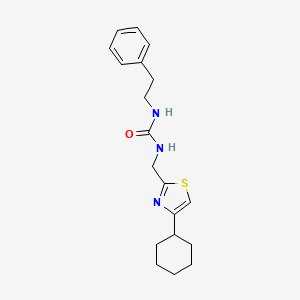
![Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2625806.png)
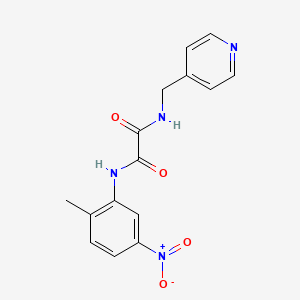
![1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2625808.png)
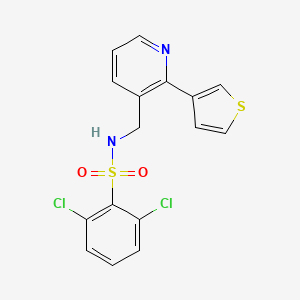
![methyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2625810.png)


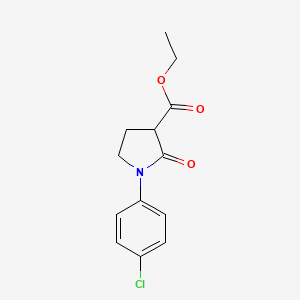
![2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2625817.png)
![N-cyclohexyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2625822.png)
![3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625823.png)
![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2625824.png)
